Squalene

Cosmetic Science Emollient Performance Skin Feel

Select squalene (C30H50), ≥98% GC, over saturated squalane (C30H62) due to essential six double bonds conferring 3.8×10⁷ M⁻¹s⁻¹ singlet oxygen quenching and MyD88-dependent immune potentiation in MF59/AS03 adjuvants. Request COA with GC purity and δ¹³C (-27.8‰ to -28.4‰) for plant-derived verification. Bulk pricing available for vaccine manufacturers pursuing 4.7× GMT enhancement at 7.5μg antigen dose.

Molecular Formula C30H50
Molecular Weight 410.7 g/mol
CAS No. 111-02-4
Cat. No. B1682469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSqualene
CAS111-02-4
SynonymsSpinacene, Squalene, trans-Squalene
Molecular FormulaC30H50
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C
InChIInChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+
InChIKeyYYGNTYWPHWGJRM-AAJYLUCBSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
Practically insoluble in water.
Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents;  sparingly soluble in alcohol, glacial acetic acid
Slightly soluble in alcohol;  soluble in lipids and organic solvents
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Squalene (CAS 111-02-4): A Polyunsaturated Triterpene Hydrocarbon with Distinct Functional Differentiation in Skin Biology and Industrial Applications


Squalene (CAS 111-02-4) is a polyunsaturated triterpene hydrocarbon comprising six isoprene units, serving as a key intermediate in cholesterol biosynthesis [1]. It is a major component of human sebum, accounting for up to 12–20% of sebum lipids, where it contributes to skin barrier maintenance and antioxidant defense [2]. Squalene is commercially sourced from shark liver oil, plant oils (e.g., olive, amaranth), and microbial fermentation, with purity typically exceeding 98% for pharmaceutical applications [3]. Its physicochemical properties—including a density of 0.855–0.860 g/cm³, a boiling point of 285°C at 25 mmHg, and a viscosity of approximately 12 cP at 20°C—differentiate it from saturated analogs like squalane and mineral oil in both cosmetic and adjuvant formulations [4].

Why Squalene Cannot Be Directly Substituted with Squalane, Mineral Oil, or Alternative Sources Without Performance and Safety Trade-offs


Squalene's unsaturated structure (six unconjugated double bonds) confers unique biophysical properties that saturated analogs like squalane or mineral oil cannot replicate. While squalane is marketed as a stable substitute, it lacks the antioxidant activity and superior end-feel sensory profile of squalene, as demonstrated in comparative emollient studies [1]. Furthermore, source-dependent differences in purity and stability—such as plant-derived squalene requiring up to 70 hours of processing to achieve >92% purity versus shark-derived squalene achieving >98% purity in 10 hours—directly impact manufacturing cost, shelf life, and formulation consistency . Substitution without consideration of these factors can lead to reduced antioxidant protection, altered sensory attributes, and compromised adjuvant efficacy in vaccine applications [2].

Quantitative Differentiation Evidence for Squalene (CAS 111-02-4) vs. Squalane, Mineral Oil, and Alternative Sources


Squalene Exhibits 20.9% Higher Sensory End Feel Score vs. Squalane and 4.8% Higher vs. Mineral Oil in Emollient Testing

In a standardized emollient evaluation using a 4–20 End Feel scale (higher score indicates superior sensory performance), squalene achieved an End Feel score of 17.3, compared to 14.3 for squalane and 16.5 for medium viscosity mineral oil [1]. The unsaturated squalene thus provides a 20.9% improvement in sensory end feel over squalane and a 4.8% improvement over mineral oil.

Cosmetic Science Emollient Performance Skin Feel

Squalene Demonstrates Intrinsic Antioxidant Activity Absent in Hydrogenated Squalane

A comparative study of squalene and its fully hydrogenated analog squalane revealed that squalene exerts weak but significant antioxidant activity due to its double-bond system, whereas squalane (saturated) shows no inhibitory activity against lipid oxidation [1]. In autoxidation experiments, squalene reduced the formation of oxidation products compared to squalane, which exhibited no antioxidant effect.

Antioxidant Activity Oxidative Stability Lipid Oxidation

Shark-Derived Squalene Achieves >98% Purity in 10 Hours vs. Plant-Derived Squalene Requiring 70 Hours for >92% Purity

According to data from Shark Allies, shark liver oil squalene achieves >98% purity after a single vacuum distillation phase of approximately 10 hours at 200–230°C. In contrast, obtaining olive-derived squalene with purity exceeding 92% requires nearly 70 hours of processing . This represents a 6.7-fold reduction in processing time and a higher purity threshold for shark-derived material.

Squalene Sourcing Purity Processing Efficiency

Plant-Derived Squalene (PhytoSquene®) Shows Equivalent Adjuvant Particle Size and Cytotoxicity to Shark-Derived Squalene in Vaccine Emulsions

In a direct head-to-head comparison, oil-in-water emulsions (4.3% squalene, 0.5% Tween 80, 0.5% Span 85) prepared with plant-derived squalene (PhytoSquene®) and shark-derived squalene demonstrated similar Z-average particle size (e.g., 119 nm for plant-derived vs. 134 nm for shark-derived) and comparable zeta potential (~−27.5 mV) [1]. In vitro MTS assays using Jurkat cells confirmed that both formulations exhibited cytotoxicity well below the 30% threshold, with no statistically significant difference in cell viability [1].

Vaccine Adjuvant Pharmaceutical Formulation Squalene Emulsion

Fermentation-Derived Squalene Offers Superior Purity and ≥2-Year Shelf Life vs. Shark-Derived Squalene

A 2025 comparative analysis of squalene sources reported that fermentation-derived (yeast-based) squalene exhibits superior purity and stability compared to shark-derived squalene, with a demonstrated shelf life of at least two years [1]. This represents an improvement over traditional shark-derived material, which may contain low levels of marine pollutants such as mercury [2].

Microbial Squalene Sustainability Pharmaceutical Purity

Squalene Supplemented with 0.2 mg/g Carnosic Acid Demonstrates Enhanced Oxidative Stability Under Heating and UV Irradiation vs. α-Tocopherol or BHT

A comparative study evaluated the protective effects of carnosic acid (CA), α-tocopherol, and butylated hydroxytoluene (BHT) on squalene oxidation under accelerated heating and UV irradiation [1]. Squalene supplemented with 0.2 mg/g CA exhibited significantly lower peroxide values and thiobarbituric acid-reactive substances than squalene with equivalent concentrations of α-tocopherol or BHT, indicating superior oxidative stability [1].

Antioxidant Synergy Stability Enhancement Heat and UV Protection

High-Value Application Scenarios for Squalene (CAS 111-02-4) Based on Comparative Performance Evidence


Premium Cosmetic Emollient Formulations Requiring Superior Skin Feel and Antioxidant Activity

Squalene's demonstrated 20.9% higher sensory end feel score over squalane and 4.8% over mineral oil [1], combined with its intrinsic antioxidant activity absent in squalane [2], makes it the optimal choice for luxury facial oils, serums, and barrier creams where tactile elegance and oxidative protection of labile actives (e.g., retinol, vitamin C) are critical. Formulators seeking to differentiate their products in the premium skincare segment should prioritize squalene over squalane or mineral oil for these performance attributes.

Vaccine Adjuvant Emulsions (e.g., MF59, AS03) Where Physicochemical Equivalence and Safety Are Paramount

Plant-derived squalene (PhytoSquene®) has been shown to be physically and toxicologically equivalent to shark-derived squalene in oil-in-water adjuvant emulsions, with similar particle size (~119–134 nm) and no significant cytotoxicity difference [1]. This evidence supports the use of sustainable plant-sourced squalene as a direct replacement for shark-derived material in influenza and pandemic vaccine formulations, addressing both regulatory and ethical sourcing requirements without reformulation.

Pharmaceutical-Grade Excipients and Drug Delivery Systems Requiring High Purity and Extended Stability

Fermentation-derived squalene offers a shelf life of at least two years and superior purity with no marine contaminants [1], making it ideal for parenteral emulsions, lipid nanoparticle formulations, and other pharmaceutical applications where GMP compliance and batch consistency are non-negotiable. The 6.7-fold reduction in processing time for shark-derived material [2] may still favor that source for cost-sensitive applications, but fermentation-derived squalene provides a scalable, sustainable alternative with validated performance parity.

Thermally or UV-Stressed Cosmetic and Nutraceutical Products Requiring Enhanced Oxidative Stability

For squalene-containing formulations exposed to heat or UV irradiation during manufacturing or consumer use, supplementation with 0.2 mg/g carnosic acid provides significantly better protection against oxidation than α-tocopherol or BHT [1]. This evidence-based stabilization strategy is directly applicable to sun care products, color cosmetics, and nutritional oils where preservation of squalene's functional integrity is essential.

Technical Documentation Hub

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